2,7-Dimethyl-1,10-phenanthroline
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Overview
Description
2,7-Dimethyl-1,10-phenanthroline is a heterocyclic organic compound that belongs to the class of phenanthrolines. It is characterized by the presence of two methyl groups at the 2 and 7 positions on the phenanthroline skeleton. This compound is known for its ability to form stable complexes with various metal ions, making it a valuable ligand in coordination chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,7-Dimethyl-1,10-phenanthroline can be synthesized through several methods. One common approach involves the Skraup reaction, which uses glycerol and o-phenylenediamine as starting materials, catalyzed by sulfuric acid and an oxidizing agent such as aqueous arsenic acid or nitrobenzene . Another method involves the reaction of o-phenylenediamine with acrolein in the presence of a catalyst .
Industrial Production Methods
In industrial settings, the synthesis of this compound often employs optimized reaction conditions to maximize yield and purity. The use of deep eutectic solvents as catalysts has been explored to improve the efficiency and environmental sustainability of the Skraup reaction .
Chemical Reactions Analysis
Types of Reactions
2,7-Dimethyl-1,10-phenanthroline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N-oxides, which are useful intermediates in organic synthesis.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like peroxomonosulfate ion for oxidation, and reducing agents such as sodium borohydride for reduction . Substitution reactions often require catalysts and specific reaction conditions to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include N-oxides, reduced phenanthroline derivatives, and various substituted phenanthrolines, depending on the specific reagents and conditions used .
Scientific Research Applications
2,7-Dimethyl-1,10-phenanthroline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 2,7-Dimethyl-1,10-phenanthroline exerts its effects is primarily through its ability to chelate metal ions. This chelation stabilizes the metal ions and alters their reactivity, making them suitable for various catalytic and redox processes . The molecular targets and pathways involved include metalloenzymes and metalloproteins, where the compound can modulate the activity of these biomolecules .
Comparison with Similar Compounds
2,7-Dimethyl-1,10-phenanthroline can be compared with other similar compounds such as:
1,10-Phenanthroline: The parent compound without methyl substitutions, known for its strong chelating properties.
2,9-Dimethyl-1,10-phenanthroline: Another methyl-substituted derivative with different electronic and steric properties.
4,7-Dimethyl-1,10-phenanthroline: A compound with methyl groups at different positions, affecting its coordination chemistry and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which influences its electronic properties and steric effects, making it suitable for particular applications in coordination chemistry and catalysis .
Properties
CAS No. |
175726-46-2 |
---|---|
Molecular Formula |
C14H12N2 |
Molecular Weight |
208.26 g/mol |
IUPAC Name |
2,7-dimethyl-1,10-phenanthroline |
InChI |
InChI=1S/C14H12N2/c1-9-7-8-15-14-12(9)6-5-11-4-3-10(2)16-13(11)14/h3-8H,1-2H3 |
InChI Key |
IYOPLBUKBYKFGV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CC3=C(C2=NC=C1)N=C(C=C3)C |
Origin of Product |
United States |
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